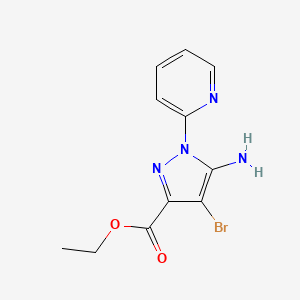

Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a bromine atom at the 4-position, an amino group at the 5-position, and a 2-pyridyl substituent at the 1-position. The ethyl ester group at the 3-position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science. However, direct literature on its specific properties or applications is sparse, necessitating comparisons with structurally analogous compounds .

Properties

Molecular Formula |

C11H11BrN4O2 |

|---|---|

Molecular Weight |

311.13 g/mol |

IUPAC Name |

ethyl 5-amino-4-bromo-1-pyridin-2-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-5-3-4-6-14-7/h3-6H,2,13H2,1H3 |

InChI Key |

OEYHCUDLVTVMTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl 2-cyano-3-(2-pyridyl)acrylate with hydrazine hydrate to form the pyrazole ring. Subsequent bromination and amination steps introduce the bromo and amino groups, respectively. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethyl sulfoxide or tetrahydrofuran.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted pyrazoles

- Nitro derivatives

- Reduced amines

- Fused ring systems

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate has shown promise in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Studies in Drug Development

- Anticancer Activity: Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

- Anti-inflammatory Effects: Another study highlighted its potential as an anti-inflammatory agent. The compound was tested in vitro and showed a reduction in pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Agrochemicals

The compound's ability to act as a herbicide or pesticide is another area of research interest. Its bromine atom enhances its biological activity against pests and weeds.

Applications in Agriculture

- Herbicidal Activity: this compound has been evaluated for its herbicidal effects on various weed species. Field trials indicated effective control over certain broadleaf weeds without significantly affecting crop yield .

- Pesticidal Properties: The compound's efficacy against specific agricultural pests has been documented, with studies reporting significant mortality rates among treated populations, indicating its potential as a viable pesticide alternative .

Material Science

In material science, this compound is being explored for its ability to serve as a precursor for synthesizing novel materials.

Innovative Applications

- Polymer Synthesis: The compound can be utilized in the synthesis of new polymers with enhanced properties, such as increased thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can improve their performance characteristics significantly .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of the amino and bromo groups allows for hydrogen bonding and hydrophobic interactions with the target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include pyrazole derivatives with variations in substituents (e.g., halogens, aryl groups, or ester functionalities). Key comparisons are summarized below:

Key Observations :

- Bromine Substituent: The 4-bromo group in the target compound likely increases electrophilic reactivity compared to non-halogenated analogues, similar to brominated pyrroles in , which undergo regioselective substitution .

- Pyridyl vs. Phenyl Groups : The 2-pyridyl group may enable metal coordination (unlike phenyl in ), suggesting utility in catalysis or metal-organic frameworks.

- Amino and Ester Functionalities: The 5-amino group could participate in hydrogen bonding (influencing crystal packing), while the ester enhances solubility, a feature shared with the pyrroloimidazole in .

Reactivity and Functionalization

Bromine’s leaving-group capability might facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), though this remains speculative without direct data .

Biological Activity

Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that features a pyrazole ring substituted with an amino group, a bromo group, and a pyridyl group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₄O₂ |

| Molecular Weight | 311.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1427021-73-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the amino and bromo groups facilitates hydrogen bonding and hydrophobic interactions with target enzymes or receptors, enhancing binding affinity and inhibiting their activity. This mechanism underlies its potential as a bioactive molecule.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from to for several pyrazole derivatives, indicating strong antimicrobial effects against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Antimicrobial Evaluation Results

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds containing the pyrazole scaffold have shown efficacy in inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For example, studies indicate that derivatives based on the pyrazole structure can significantly inhibit cancer cell proliferation in vitro .

Anticancer Activity Results

Case Studies

- In Vitro Study on Antimicrobial Effects : A study conducted on various pyrazole derivatives, including this compound, demonstrated its ability to inhibit biofilm formation in clinical strains of Staphylococcus. The results highlighted the compound's potential as an effective antimicrobial agent against resistant strains .

- Anticancer Efficacy Investigation : Another study focused on the anticancer properties of pyrazole derivatives showed that compounds similar to this compound exhibited significant antiproliferative effects against human cancer cell lines, suggesting a promising avenue for drug development targeting cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.